Decitabine Impurity 11
Description
Decitabine Impurity 11 (CAS 909402-26-2) is a process-related or degradation impurity associated with the synthesis or storage of Decitabine, a DNA methyltransferase inhibitor (DNMTi) used in hematological malignancies. Structurally, it is defined by the molecular formula C₉H₁₃N₃O₅ and a molecular weight of 243.22 g/mol . This impurity is typically identified during high-performance liquid chromatography (HPLC) analyses, which are critical for monitoring the purity profile of Decitabine drug products . While its exact mechanism of formation remains unclear, it is hypothesized to arise during the glycosylation or deprotection steps of Decitabine synthesis .
Properties
CAS No. |
909402-26-2 |
|---|---|
Molecular Formula |
C9H13N3O5 |
Molecular Weight |
243.22 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
Preparation Methods
Condensation Reaction Byproducts
The primary route to Impurity 11 occurs during the silylation-condensation step in decitabine synthesis:
-
Silylation : 5-azacytosine reacts with hexamethyldisilazane (HMDS) to form 2,4-di-(trimethylsilyl)-5-azacytosine.
-
Glycosylation : The silylated intermediate couples with 1-chloro-3,5-di-O-(p-toluoyl)-2-deoxy-D-ribofuranose. Suboptimal conditions (e.g., excessive p-nitrophenol catalyst or temperatures >50°C) favor α-anomer formation.
Critical Parameters :
Hydrolysis-Induced Isomerization
Impurity 11 forms during alkaline hydrolysis of protected intermediates:
-
Deprotection : Chloro-ribose-azacytosine intermediates undergo hydrolysis in sodium methoxide/methanol.
-
Anomerization : Prolonged exposure (>2 hours) to basic conditions (pH >10) at 20–30°C promotes β→α isomerization.
Mitigation Strategies :
-
Use ethyl acetate-methanol mixtures instead of pure methanol to reduce hydrolysis time.
-
Limit reaction pH to 7.0–8.0 during workup to stabilize the β-anomer.
Isolation and Purification of Impurity 11
Crystallization Techniques
Impurity 11 is enriched via solvent-mediated crystallization :
-
Solvent System : Dissolve decitabine crude in dimethyl sulfoxide (DMSO) at 80°C.
-
Antisolvent Addition : Gradually add methanol:ethyl acetate (1:1 v/v) to induce crystallization.
-
Selective Precipitation : The α-anomer precipitates first due to lower solubility in polar solvents.
Yield Optimization :
| Parameter | Optimal Range | Effect on α-Anomer Purity |
|---|---|---|
| DMSO Concentration | 30–40% (v/v) | Maximizes α selectivity |
| Cooling Rate | 0.5°C/min | Reduces β co-crystallization |
| Stirring Time | 1–2 hours | Prevents amorphous forms |
Chromatographic Separation
Preparative HPLC resolves α/β-anomers using:
-
Column : C18 (250 × 4.6 mm, 5 µm)
-
Mobile Phase : 10 mM ammonium acetate (pH 6.8):acetonitrile (95:5 v/v)
-
Flow Rate : 1.0 mL/min
Performance Metrics :
Stability and Degradation Pathways
Hydrolytic Degradation
Impurity 11 forms during decitabine storage via:
-
Ring-Opening : In aqueous formulations, the triazine ring hydrolyzes to 5-azacytosine.
-
Deformylation : N-formyl intermediates degrade to α-anomers under acidic conditions (pH <4).
Accelerated Stability Data :
| Condition | Impurity 11 Increase (6 Months) |
|---|---|
| 25°C/60% RH | 0.3% → 1.1% |
| 40°C/75% RH | 0.3% → 2.8% |
Industrial-Scale Mitigation Strategies
Process Optimization
Chemical Reactions Analysis
Types of Reactions
Decitabine Impurity 11 can undergo various chemical reactions, including:
Oxidation: Exposure to oxidizing agents can lead to the formation of oxidized derivatives.
Reduction: Reducing agents can convert the impurity into different reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the impurity’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide, ethanol, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the impurity .
Scientific Research Applications
Analytical Methods for Detection
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method used to quantify Decitabine and its impurities. Various studies have developed and validated HPLC methods to detect Decitabine Impurity 11 with high sensitivity and specificity. For instance:
- A study utilized a reverse-phase HPLC method with a C18 column, achieving a resolution for related substances including this compound within a concentration range of 0.7 ppm to 7.1 ppm .
- Another research employed gradient elution techniques to separate Decitabine from its impurities effectively, demonstrating recovery rates exceeding 99% .
UV Spectrophotometry
This technique has also been employed for the estimation of Decitabine levels in pharmaceutical formulations. The maximum absorption was noted at 221 nm, allowing for routine analysis with acceptable accuracy .
Clinical Significance of this compound
The clinical implications of this compound are critical, particularly concerning patient safety and treatment efficacy:
- Toxicity Profiles : Studies indicate that patients treated with decitabine may experience significant adverse effects such as neutropenia and thrombocytopenia. The presence of impurities could exacerbate these toxicities or alter their incidence rates .
- Efficacy Variability : The efficacy of decitabine in treating myelodysplastic syndromes can be influenced by the purity of the drug administered. Variability in response rates has been observed, particularly in patients with renal dysfunction who may experience different toxicity profiles compared to those with normal renal function .
Case Studies
Several case studies highlight the importance of monitoring impurities in decitabine formulations:
- Study on Myelodysplastic Syndromes : A retrospective analysis involving patients treated with decitabine revealed that those receiving formulations with higher impurity levels had poorer outcomes compared to those treated with purer forms . The overall response rate was significantly lower in the high-impurity group.
- Impact on Treatment Cycles : In another study involving patients receiving multiple cycles of decitabine therapy, it was noted that initial responses were often delayed in those exposed to higher levels of impurities . This suggests that careful monitoring and control of impurity levels are essential for optimizing treatment outcomes.
Mechanism of Action
The mechanism of action of Decitabine Impurity 11 is closely related to that of Decitabine. It involves the inhibition of DNA methyltransferase, leading to DNA hypomethylation. This process can result in altered gene expression and potential therapeutic effects . The molecular targets and pathways involved include DNA methyltransferase enzymes and the DNA replication machinery .
Comparison with Similar Compounds
Comparison with Similar Compounds
Decitabine Impurity 11 is one of several structurally distinct impurities associated with Decitabine. Below is a comparative analysis with key analogues:
Structural and Physicochemical Comparison
Toxicity and Regulatory Status
- Impurity 11: No explicit toxicity data available, but controlled at ≤0.15% per ICH guidelines .
- Impurity D: Non-genotoxic (per regulatory submissions) and compliant with ICH Q3A/B .
- Deformyl Impurity: Limited toxicity data; classified as a "qualified impurity" under forced degradation studies .
- α-Isomer : Considered less therapeutically active than the β-form but subject to similar regulatory limits .
Analytical Characterization and Regulatory Compliance
Decitabine impurities are rigorously monitored using advanced analytical techniques:
- HPLC : Primary method for impurity profiling; validated methods achieve resolution ≥2.0 between peaks .
- Spectroscopy : ¹H/¹³C NMR and IR confirm structural integrity, while mass spectrometry determines molecular weights .
- Stability Studies : Impurities like the Deformyl variant are identified under stress conditions (heat, pH extremes) .
Regulatory submissions for Decitabine require comprehensive impurity data, including batch-to-batch variability and degradation pathways, to ensure compliance with USFDA and EMA standards .
Research Findings and Implications
- Stability Differences : Unlike Decitabine, which degrades rapidly in saline, impurities like Impurity D exhibit high thermal stability (melting point 800°C), simplifying storage .
- Therapeutic Impact : Structural analogs like the α-Isomer lack DNMT inhibition activity, underscoring the importance of stereochemical purity .
- Synthetic Challenges : Impurity 11’s formation highlights the need for optimized reaction conditions to minimize byproducts during Decitabine manufacturing .
Biological Activity
Decitabine Impurity 11 is a byproduct associated with the synthesis of decitabine, a potent hypomethylating agent used primarily in the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). Understanding the biological activity of this impurity is crucial for assessing its potential effects on therapeutic outcomes and safety profiles.
Overview of Decitabine
Decitabine is a nucleoside analog that undergoes phosphorylation to become active, ultimately leading to the incorporation of 5-aza-2'-deoxycytidine into DNA. This incorporation inhibits DNA methyltransferases (DNMTs), leading to global DNA hypomethylation and reactivation of silenced tumor suppressor genes, which plays a significant role in its anticancer effects .
The primary mechanism through which decitabine exerts its biological effects involves:
- Inhibition of DNMTs : Decitabine binds covalently to DNMTs, particularly DNMT1, leading to their depletion and subsequent hypomethylation of DNA .
- Induction of Gene Expression : The hypomethylation process reactivates tumor suppressor genes that are often silenced in cancer cells, thereby inhibiting neoplastic cell proliferation .
- DNA Damage Response : At higher concentrations, decitabine can induce double-strand breaks in DNA, promoting apoptosis in malignant cells .
Data Table: Characteristics and Effects
| Characteristic | Decitabine | This compound |
|---|---|---|
| Mechanism | DNMT inhibition | Unknown; potential cytotoxicity |
| Therapeutic Use | MDS, AML | Not established |
| Cytotoxic Effects | Induces apoptosis | Potentially similar |
| Drug Formulation | Injectable | Not specified |
| Regulatory Status | FDA approved | Not approved |
Case Studies and Research Findings
- Cytotoxic Effects in Cancer Cells : A study demonstrated that decitabine-loaded nanoparticles significantly enhanced cytotoxicity against AML cell lines compared to free decitabine. This suggests that impurities like this compound could similarly affect drug delivery and efficacy if present in significant amounts .
- Renal Dysfunction Impact : In patients with acute myeloid leukemia, those with renal dysfunction exhibited higher rates of severe cardiotoxicity when treated with decitabine. While this study did not directly address impurities, it highlights the importance of monitoring all components of treatment regimens for safety .
- Mechanistic Studies : Research has shown that decitabine treatment can lead to paradoxical increases in hydroxymethylcytosines, indicating complex interactions within cellular pathways that could also involve impurities .
Q & A
Q. What analytical techniques are recommended for identifying and quantifying Decitabine Impurity 11 in drug substances?
Answer: The identification and quantification of this compound require a combination of chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) with UV detection is commonly used for separation and quantification, with methods optimized for parameters such as column type (e.g., C18), mobile phase composition (e.g., acetonitrile-phosphate buffer), and detection wavelength (e.g., 230–240 nm) . For structural confirmation, advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) are essential to elucidate molecular fragmentation patterns and confirm stereochemistry . Relative retention times (RRT) and response factors (RRF) should be established using spiked samples to ensure specificity .
Q. Example Table: Typical HPLC Parameters for Impurity Analysis
Q. How should researchers establish the stability profile of this compound under various storage conditions?
Answer: Stability studies should follow ICH guidelines (Q1A–Q1E) to assess degradation under stress conditions (heat, light, humidity, acidic/alkaline hydrolysis). Key steps include:
- Forced Degradation : Expose Decitabine and its impurity to 40–80°C (thermal), 0.1–1N HCl/NaOH (hydrolytic), and UV light (photolytic) to simulate degradation pathways .
- Kinetic Analysis : Monitor impurity levels over time using validated HPLC or LC-MS methods. Calculate degradation rate constants and activation energy (Arrhenius equation) to predict shelf-life .
- Data Interpretation : Compare impurity growth rates across conditions and identify critical storage parameters (e.g., sensitivity to oxidation). Include mass balance assessments to account for degradation byproducts .
Advanced Research Questions
Q. What are the challenges in elucidating the degradation pathways of this compound under forced degradation conditions?
Answer: Key challenges include:
- Co-elution Issues : Degradation byproducts may co-elute with the parent compound or other impurities. Strategies like gradient elution, dual-column chromatography, or orthogonal methods (e.g., HILIC vs. reversed-phase) improve resolution .
- Structural Ambiguity : Minor impurities (<0.1%) may lack sufficient material for NMR analysis. Preparative HPLC or semi-synthetic approaches can isolate milligram quantities for structural studies .
- Mechanistic Complexity : Degradation pathways (e.g., hydrolysis, oxidation) may produce unstable intermediates. Use real-time monitoring (e.g., in-situ pH adjustment) or trapping agents (e.g., radical scavengers) to stabilize intermediates for analysis .
Q. How can researchers validate an analytical method for this compound to meet ICH guidelines, and what are common pitfalls in validation parameters?
Answer: Method validation must address ICH Q2(R1) parameters:
| Parameter | Requirement | Common Pitfalls |
|---|---|---|
| Specificity | Resolve impurity from API and matrix | Overlooked matrix interference |
| Accuracy | 98–102% recovery | Inadequate spike concentrations |
| Linearity | R² ≥ 0.995 over 50–150% range | Non-linear response at extremes |
| LOQ/LOD | LOQ ≤ reporting threshold | Insensitive instrumentation |
| Robustness | Tolerate ±10% mobile phase variation | Unoptimized column temperature |
Pitfalls include insufficient system suitability testing (e.g., column aging effects) and neglecting intermediate precision (e.g., inter-day variability). Cross-validate with orthogonal methods (e.g., LC-MS vs. UV) to confirm accuracy .
Q. What strategies are effective in resolving co-elution issues of this compound with other related substances during chromatographic analysis?
Answer:
- Method Optimization : Adjust pH, organic modifier ratio, or column temperature to alter retention times. For example, reducing acetonitrile content by 5% may resolve overlapping peaks .
- Advanced Detection : Employ diode array detectors (DAD) for spectral purity analysis or high-resolution mass spectrometry (HRMS) to differentiate co-eluting species via exact mass .
- Chemometric Tools : Use multivariate analysis (e.g., principal component analysis) to deconvolute overlapping peaks in complex matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
